19(R)-Hydroxy prostaglandin F1alpha

Description

Contextualization within the Prostanoid Family and Eicosanoid Signaling Cascades

19(R)-Hydroxy Prostaglandin (B15479496) F1alpha (19-OH PGF1α) is a metabolite belonging to the prostanoid family, a significant subclass of lipid mediators known as eicosanoids. oup.comwikipedia.org Eicosanoids are signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. wikipedia.orgnih.gov The synthesis of prostanoids, which includes prostaglandins (B1171923), thromboxanes, and prostacyclins, is initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov These enzymes convert arachidonic acid into the intermediate prostaglandin H2 (PGH2), which is then further metabolized by specific synthases into various bioactive prostanoids. nih.govresearchgate.net

Prostanoids are critical players in a vast array of physiological and pathological processes, including inflammation, platelet aggregation, blood pressure regulation, and reproduction. oup.comnih.gov They typically act as autocrine or paracrine mediators, influencing cells near their site of synthesis by binding to specific G-protein-coupled receptors on the cell surface. wikipedia.orgnih.gov The primary prostanoids—PGE2, PGF2α, PGI2, TXA2, and PGD2—each interact with a designated receptor family (EP, FP, IP, TP, and DP receptors, respectively) to trigger intracellular signaling cascades. nih.govannualreviews.org These cascades can, for example, increase intracellular calcium concentrations or elevate cyclic AMP (cAMP) levels, ultimately altering cellular function. researchgate.net

19(R)-OH PGF1α is specifically an ω-1 hydroxylase metabolite of Prostaglandin F1α (PGF1α). medchemexpress.commedchemexpress.comcaymanchem.com PGF1α itself is a metabolite of PGF2α. The formation of hydroxylated prostaglandins, such as 19-OH PGF1α, occurs through further enzymatic processing. For instance, liver microsomes can convert prostaglandins like PGF2α and PGE2 into their 19-hydroxy and 20-hydroxy forms. nih.gov This metabolic transformation is a key aspect of eicosanoid signaling, as it can modify the biological activity of the parent compound, sometimes leading to inactivation or, in other cases, creating a molecule with a new, more selective function. nih.gov

Structural Characteristics and Stereochemical Significance of 19(R)-Hydroxylation

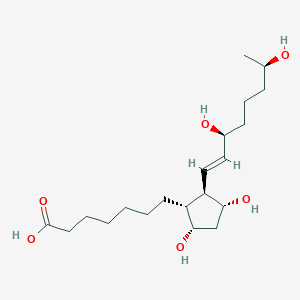

The molecular structure of 19(R)-Hydroxy Prostaglandin F1α is defined by the foundational 20-carbon skeleton of a prostaglandin, featuring a cyclopentane (B165970) ring and two aliphatic side chains. Its formal chemical name is 9α,11α,15S,19R-tetrahydroxy-prost-13E-en-1-oic acid. caymanchem.com The addition of a hydroxyl (-OH) group at the 19th carbon position (C-19) distinguishes it from its parent compound, PGF1α.

The stereochemistry of this hydroxyl group is of paramount importance. The "(R)" designation specifies the three-dimensional orientation of the hydroxyl group at C-19. In eicosanoid nomenclature, stereochemistry is critical as even minor changes in the spatial arrangement of functional groups can dramatically alter a molecule's ability to bind to its receptor and elicit a biological response. wikipedia.org The specific 19(R) configuration, along with the established stereochemistry at other chiral centers (9α, 11α, and 15S), defines the unique shape of the molecule.

Hydroxylation at the ω-1 position (C-19) is a recognized metabolic pathway for prostaglandins. nih.gov This modification can profoundly impact biological activity. For example, while 19(R)-hydroxylation of PGE2 results in a compound that is a selective agonist for the EP2 receptor subtype, the same modification on PGF2α appears to be an efficient inactivation step, as 19(R)-OH PGF2α shows very little biological activity in various assays. nih.gov This highlights that the functional consequence of 19(R)-hydroxylation is highly dependent on the specific prostaglandin core to which it is attached.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₆O₆ | caymanchem.com |

| Formula Weight | 372.5 | caymanchem.com |

| Formal Name | 9α,11α,15S,19R-tetrahydroxy-prost-13E-en-1-oic acid | caymanchem.com |

| Synonym | 19(R)-hydroxy PGF1α | caymanchem.com |

Rationale for Academic Inquiry into 19(R)-Hydroxy Prostaglandin F1alpha

Academic interest in 19(R)-Hydroxy Prostaglandin F1α stems primarily from its identity as a naturally occurring metabolite of a major prostaglandin pathway and its presence in significant quantities in specific biological contexts. 19-hydroxylated prostaglandins have been identified in the semen of humans and certain marsupials. caymanchem.comglpbio.com Specifically, 19-hydroxy F prostaglandins were noted in human semen, while in marsupials, F-type compounds of the 1 and 2-series were predominant in seminal plasma. caymanchem.comcaymanchem.com The presence of such metabolites in high concentrations suggests they may have a specialized physiological role, particularly in reproductive biology. nih.gov

The study of prostaglandin metabolites like 19(R)-OH PGF1α is crucial for several reasons. Firstly, it helps to fully map the metabolic fate of primary prostaglandins, providing a more complete picture of the eicosanoid network. Secondly, understanding how modifications like 19-hydroxylation alter biological activity provides insight into the structure-activity relationships of prostanoid receptors. nih.gov Research into the 19-hydroxy metabolites of PGE prostaglandins has shown that this modification can create receptor-selective agonists from non-selective parent compounds. nih.gov

Although there are currently no published reports detailing the specific biological activity of 19(R)-OH PGF1α itself, the established significance of its structural relatives provides a strong rationale for its investigation. caymanchem.combertin-bioreagent.com For its close relative, 19(R)-OH PGF2α, the hydroxylation is considered a deactivating step. nih.gov Determining whether this holds true for 19(R)-OH PGF1α or if it possesses unique, subtle, or context-specific functions remains an open question for researchers. The investigation into such metabolites is essential for understanding the full scope of prostanoid signaling and could reveal novel biological control mechanisms.

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R,5S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-19,21-24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNZEGAFLBTZDT-IRMCVWCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348017 | |

| Record name | (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81371-59-7 | |

| Record name | (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of 19 R Hydroxy Prostaglandin F1alpha in Biological Systems

Endogenous Presence in Mammalian Fluids

19-hydroxylated prostaglandins (B1171923) are found in significant concentrations, often in the microgram per milliliter range, in the semen of specific mammalian species, particularly primates. caymanchem.comcaymanchem.com

In human seminal fluid, various prostaglandins and their derivatives are present in high concentrations. researchgate.netmdpi.com Among these are the 19-hydroxy derivatives of prostaglandins. mdpi.com Specifically, 19-hydroxy F prostaglandins have been identified in human semen. caymanchem.comnih.gov While the 19-hydroxy prostaglandins of the E series (PGE) are the most predominant in humans, the F-series, including 19(R)-OH PGF1α, are also present. caymanchem.comresearchgate.netmdpi.com Studies have confirmed the occurrence of 19-hydroxy F prostaglandins in human seminal fluid through methods like gas-liquid chromatography and mass spectrometry. researchgate.netnih.gov

Table 1: Identification of 19-Hydroxylated Prostaglandins in Primate Semen

| Species | Compound Type Identified | Key Findings | References |

|---|---|---|---|

| Humans | 19-hydroxy PGF and PGE series | 19-hydroxy PGE1 and PGE2 are the most abundant prostaglandins. | caymanchem.com, nih.gov, researchgate.net |

| Humans | 19-hydroxy PGF1α | Identified as a metabolite in seminal fluid. | caymanchem.com, nih.gov, bertin-bioreagent.com |

19(R)-Hydroxylated prostaglandins are also a notable component of the seminal plasma in marsupials. caymanchem.combertin-bioreagent.comcaymanchem.comcaymanchem.comnbs-bio.com In contrast to primates, the predominant forms in marsupials are the F-type compounds of the 1 and 2-series. caymanchem.comcaymanchem.comnbs-bio.com Research on the semen of the Australian brushtail possum (Trichosurus vulpecula) has specifically identified the presence of 19-hydroxylated prostaglandins. caymanchem.comcaymanchem.com

Tissue Localization of 19-Hydroxylated Prostaglandins

The synthesis of the abundant 19-hydroxyprostaglandins found in seminal fluid is localized to specific tissues within the male reproductive tract.

The primary source of prostaglandins in semen is the seminal vesicles. researchgate.netnih.gov Research has shown that the enzymes responsible for the biosynthesis of 19-hydroxy-PGE compounds are located in the seminal vesicles and the vas deferens. nih.gov Immunohistological analysis has confirmed that enzymes like PGH synthase-2 and the PGH 19-hydroxylase (CYP4F8) are localized to the epithelia of the seminal vesicles and the distal vas deferens. nih.gov Co-localization of these enzymes in the epithelial cells of these tissues suggests this is the site of synthesis for the 19-hydroxy-PGE compounds that are precursors to other prostaglandins. nih.govmaayanlab.cloud The enzyme CYP4F8, in particular, has been identified as a prominent 19-hydroxylase of prostaglandin (B15479496) endoperoxides in human seminal vesicles. nih.govmaayanlab.cloudwikigenes.org

Comparative Analysis of Hydroxylated Prostanoid Profiles Across Biological Sources

The profile of hydroxylated prostaglandins varies significantly between different animal groups. In humans and other primates, the seminal fluid is characterized by a high concentration of 19-hydroxy prostaglandins of the E series. caymanchem.comcaymanchem.comresearchgate.net In fact, 19R-hydroxy-PGE1 and 19R-hydroxy-PGE2 are the two most abundant prostaglandins in human semen. jci.org

Conversely, in marsupials, it is the 19-hydroxy prostaglandins of the F series that are dominant. caymanchem.comcaymanchem.com High concentrations of prostaglandins are also found in the semen of sheep and goats, indicating a wide but specific distribution among mammals. researchgate.net This variation points to different physiological roles or evolutionary adaptations related to these compounds in the reproductive biology of these diverse species.

Table 2: Comparative Profile of Major 19-Hydroxylated Prostaglandins in Seminal Fluid

| Animal Group | Predominant 19-Hydroxy Prostaglandin Series | Species Examples | References |

|---|---|---|---|

| Primates | E-series (PGE) | Humans | caymanchem.com, caymanchem.com, jci.org |

| Marsupials | F-series (PGF) | Trichosurus vulpecula (Brushtail possum) | caymanchem.com, caymanchem.com, caymanchem.com |

Metabolism and Catabolic Pathways of 19 R Hydroxy Prostaglandin F1alpha

Enzymatic Transformations of 19-Hydroxylated Prostanoids

The introduction of a hydroxyl group at the 19th position of prostaglandins (B1171923) marks a significant step in their biosynthesis and subsequent metabolism. This transformation is primarily carried out by a class of enzymes known as cytochrome P450 (CYP) ω-hydroxylases. frontiersin.org

Formation of 19(R)-Hydroxy Prostaglandin (B15479496) F1α:

19(R)-Hydroxy Prostaglandin F1α is recognized as an ω-1 hydroxylase metabolite of Prostaglandin F1α (PGF1α). caymanchem.com The hydroxylation at the C-19 position is a key modification. Research has identified that enzymes belonging to the CYP4F subfamily are capable of catalyzing the 19-hydroxylation of prostaglandin H2 (PGH2), a precursor to various prostaglandins. Specifically, CYP4F8 has been shown to efficiently oxidize the omega-side chain of PGH2, leading to the formation of 19-hydroxy-PGH2, which can then be converted to other 19-hydroxylated prostaglandins like 19-hydroxy-PGE2. nih.gov It is highly probable that a similar enzymatic process involving a member of the cytochrome P450 family is responsible for the conversion of PGF1α to 19(R)-OH-PGF1α. This compound has been identified in human and marsupial semen. caymanchem.com

Key Enzymes in the Metabolism of 19-Hydroxylated Prostanoids:

| Enzyme Family | Specific Enzyme (Example) | Role in Prostanoid Metabolism |

| Cytochrome P450 | CYP4F8 | Catalyzes the 19-hydroxylation of prostaglandin precursors like PGH2. nih.gov |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Not specified for 19-OH-PGF1α | Key enzyme in the catabolism of prostaglandins, oxidizing the 15-hydroxyl group to a 15-keto group, leading to inactivation. nih.govpnas.orgoup.comnih.gov |

| Alcohol Dehydrogenase | Not specified | Potentially involved in the further oxidation of the 19-hydroxyl group. |

| Aldehyde Dehydrogenase | Not specified | May act on aldehyde intermediates if the 19-hydroxyl group is oxidized. |

Further Catabolism:

Following its formation, 19(R)-OH-PGF1α is expected to undergo further enzymatic degradation, mirroring the general catabolic pathways of other prostaglandins. A critical enzyme in this process is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme is responsible for the oxidation of the 15-hydroxyl group to a 15-keto metabolite, a step that typically leads to a significant reduction in the biological activity of prostaglandins. nih.govpnas.orgoup.com While the specific activity of 15-PGDH on 19-hydroxylated substrates is not well-documented, it is a plausible and expected catabolic step.

Further degradation would likely proceed through β-oxidation and ω-oxidation , common pathways for fatty acid metabolism. wikipedia.orgnih.govwikipedia.org Beta-oxidation involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acid chain. nih.govwikipedia.orgaocs.org Omega-oxidation, on the other hand, involves the oxidation of the terminal methyl group (ω-carbon). wikipedia.org The presence of a hydroxyl group at the 19th position (ω-1 position) suggests that this site could be a target for further oxidation, potentially leading to the formation of a dicarboxylic acid.

Formation of Downstream Metabolites within Eicosanoid Networks

The metabolism of 19(R)-OH-PGF1α does not occur in isolation but is part of the complex and interconnected network of eicosanoid signaling pathways. Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, and their metabolic pathways are intricately regulated.

The formation of 19-hydroxylated prostaglandins introduces another layer of complexity and potential for generating a diverse array of signaling molecules. The initial hydroxylation by CYP enzymes can be seen as a branching point in the eicosanoid network, leading to the production of metabolites with potentially unique biological activities.

Hypothesized Downstream Metabolites of 19(R)-Hydroxy Prostaglandin F1α:

Based on the known catabolic pathways for prostaglandins, the following downstream metabolites of 19(R)-OH-PGF1α can be hypothesized:

15-keto-19(R)-hydroxy-PGF1α: Formed by the action of 15-PGDH, this would likely be an inactive metabolite.

Dicarboxylic acid derivatives: Resulting from further oxidation of the 19-hydroxyl group and subsequent β-oxidation from the carboxyl end.

Chain-shortened metabolites: Produced through successive rounds of β-oxidation.

The interplay between different enzymatic pathways (CYP-mediated hydroxylation, 15-PGDH-mediated oxidation, β-oxidation, and ω-oxidation) determines the profile of metabolites produced and ultimately influences the physiological response. The relative activities of these enzymes in different tissues would lead to tissue-specific patterns of 19(R)-OH-PGF1α metabolism.

Molecular Mechanisms of Action and Receptor Interactions

Receptor Binding Specificity and Agonist/Antagonist Profiles

The addition of a hydroxyl group at the 19(R) position significantly alters the interaction of prostaglandins (B1171923) with their cognate receptors.

The introduction of a 19(R)-hydroxyl group into F-series prostaglandins is generally associated with a notable decrease or complete loss of receptor-mediated biological activity in certain assays caymanchem.com. While specific binding studies on 19(R)-OH PGF1α are not available, data from the closely related compound, 19(R)-Hydroxy prostaglandin (B15479496) F2alpha (19(R)-OH PGF2α), demonstrates this principle. For instance, 19(R)-OH PGF2α shows no activity at the prostaglandin F (FP) receptor in the cat iris sphincter muscle at concentrations up to 1 µM caymanchem.com. This suggests that the structural change imposed by ω-1 hydroxylation interferes with the necessary conformation for effective binding and activation of the FP receptor. Both 19(R)-OH PGF1α and 19(R)-OH PGF2α have been identified in human semen caymanchem.comcaymanchem.comnih.gov.

Analyzing the receptor activity of other 19-hydroxylated prostaglandins provides insight into how this modification affects receptor specificity.

19(R)-Hydroxy-PGF2α : As a key F-series prostaglandin, the impact of 19(R)-hydroxylation is clearly demonstrated by its lack of activity at the FP receptor caymanchem.com. The FP receptor is the primary receptor for PGF2α, mediating physiological effects such as smooth muscle contraction wikipedia.orgresearchgate.net. The inability of the 19-hydroxylated form to activate this receptor underscores the significant loss of function caused by this specific chemical modification caymanchem.com.

19(R)-Hydroxy-PGE2 : In contrast to the F-series, 19(R)-hydroxylation of Prostaglandin E2 (PGE2) results in a compound with a distinct and selective agonist profile. 19(R)-Hydroxy PGE2 is a potent and selective agonist for the prostaglandin E2 receptor subtype 2 (EP2) medchemexpress.comcaymanchem.com. It demonstrates an EC50 value of 200 nM for relaxing cat tracheal rings, a tissue that expresses EP2 receptors medchemexpress.comcaymanchem.com. This highlights that the effect of 19(R)-hydroxylation is highly dependent on the specific prostaglandin backbone, leading to loss of function in the F-series while conferring high selectivity for a specific receptor subtype in the E-series.

| Compound | Receptor | Activity Profile | Observed Effect |

|---|---|---|---|

| 19(R)-Hydroxy PGF1α | Unknown | No published reports on biological activity caymanchem.com | N/A |

| 19(R)-Hydroxy PGF2α | FP | No activity caymanchem.com | No contraction of cat iris sphincter muscle at concentrations up to 1 µM caymanchem.com |

| 19(R)-Hydroxy PGE2 | EP2 | Selective Agonist medchemexpress.comcaymanchem.com | Potent relaxation of smooth muscle (EC50 = 200 nM in cat tracheal rings) medchemexpress.comcaymanchem.com |

Post-Receptor Cellular Signaling Transduction

While direct studies on the signaling pathways activated by 19(R)-OH PGF1α are absent due to its uncharacterized receptor interactions, the signaling mechanisms of relevant prostaglandin receptors can be discussed to provide a theoretical framework caymanchem.com.

Prostaglandin receptors are G-protein coupled receptors (GPCRs), which transduce extracellular signals by activating intracellular heterotrimeric G-proteins nih.govnih.govkhanacademy.org. The specific G-protein family activated depends on the receptor subtype.

FP Receptors : The primary receptors for F-series prostaglandins, which 19(R)-OH PGF2α fails to activate, typically couple to Gαq/11 proteins nih.govnih.gov. Activation of Gαq initiates a signaling cascade by activating phospholipase C (PLC) nih.gov.

EP2 Receptors : These receptors, which are selectively activated by the related compound 19(R)-OH PGE2, couple to the Gαs protein nih.govnih.gov. Gαs activation stimulates the enzyme adenylyl cyclase nih.gov.

Given the lack of FP receptor activity by 19(R)-OH PGF2α, it is plausible that 19(R)-OH PGF1α would also fail to activate Gαq-mediated pathways via the FP receptor. If it were to interact with other receptors, the G-protein pathway would depend on that specific, currently unknown, interaction.

The activation of different G-protein pathways leads to the production of distinct intracellular second messengers, which propagate the signal within the cell.

Gαq Pathway (Linked to FP receptors) : The activation of PLC by Gαq leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC) nih.gov.

Gαs Pathway (Linked to EP2 receptors) : The stimulation of adenylyl cyclase by Gαs results in the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP) nih.govnih.gov. cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA) nih.gov. Studies on rabbit endometrial cells have shown that while PGE1 stimulates intracellular cAMP synthesis, PGF2α has no effect on either cAMP or cGMP levels nih.gov. The activation of the EP2 receptor by 19(R)-OH PGE2 leads to an elevation of intracellular cAMP nih.gov.

Based on the available data for related compounds, it can be inferred that 19(R)-hydroxylation directs prostaglandins away from the Gαq/Ca2+ signaling pathway typical of the FP receptor and, in the case of the E-series, toward the Gαs/cAMP pathway of the EP2 receptor. The specific second messenger modulation by 19(R)-OH PGF1α remains uninvestigated.

| Receptor Type | Coupled G-Protein | Primary Second Messenger(s) | Associated 19-OH PG (Activity) |

|---|---|---|---|

| FP | Gαq nih.govnih.gov | IP3, DAG, intracellular Ca2+ nih.gov | 19(R)-OH PGF2α (Inactive) |

| EP2 | Gαs nih.govnih.gov | cAMP nih.govnih.gov | 19(R)-OH PGE2 (Agonist) |

Physiological and Pathophysiological Roles in Biological Systems

Reproductive System Physiology

The most well-documented presence of 19-hydroxy prostaglandins (B1171923), including the F-series, is within the male reproductive system, specifically in seminal fluid.

19(R)-Hydroxy prostaglandin (B15479496) F1α has been identified as a component of the semen in both humans and marsupials. caymanchem.combertin-bioreagent.com Human semen is a particularly rich source of prostaglandins, with 19-hydroxy derivatives of both Prostaglandin E (PGE) and Prostaglandin F (PGF) being major constituents. researchgate.netmdpi.com Specifically, 19-hydroxy F prostaglandins were identified in human semen in the 1970s. caymanchem.com The primary source of these prostaglandins within the seminal fluid is the seminal vesicles, with some contribution from the vas deferens. mdpi.comnih.gov In men with agenesia (absence) of the vas deferens and seminal vesicles, the concentration of prostaglandins, including 19-OH-PGFα, was found to be 100 to 100,000 times lower than in normal subjects.

The enzyme system responsible for creating these compounds involves Prostaglandin H (PGH) synthase-2, PGH 19-hydroxylase (CYP4F8), and microsomal PGE synthase-1, which are co-localized in the epithelial cells of the seminal vesicles and vas deferens. nih.gov While the PGE series of 19-hydroxy prostaglandins are often more abundant in primate semen, the F-type compounds are predominant in the seminal plasma of marsupials. caymanchem.comcaymanchem.com

While there are no published reports detailing the specific biological activity of 19(R)-hydroxy PGF1α caymanchem.combertin-bioreagent.com, the broader family of 19-hydroxy prostaglandins is linked to male fertility. mdpi.com Several studies have investigated the correlation between the concentration of these compounds in semen and male fertility status. researchgate.net

Research has indicated that lower levels of 19-hydroxy-PGE and PGE are found in the semen of some infertile men compared to their fertile counterparts. mdpi.comnih.gov It has been hypothesized that 19-hydroxy PGE and PGF compounds may act as regulators of sperm motility, possibly through effects on the ATP content within sperm. frontiersin.org However, studies focusing specifically on 19-hydroxy PGF1α/F2α have shown no statistically significant difference in concentration between vasectomized and infertile groups, though data for comparison with fertile groups was limited. nih.gov

Table 1: Seminal Prostaglandin Concentrations in Fertile and Infertile Men

| Prostaglandin | Fertile Men (Mean Concentration) | Infertile Men (Mean Concentration) | Significance |

| 19-hydroxy-PGE | Higher | Significantly Lower (p < .02) | nih.gov |

| PGE | Higher | Significantly Lower (p < .05) | nih.gov |

| 6-keto-PGF1α | No Significant Difference | No Significant Difference | nih.gov |

| 19-hydroxy-PGF1α/F2α | 59 µg/ml (limited sample) | 49.5 µg/ml | nih.gov |

Broader Biological Systems Integration

The influence of 19(R)-Hydroxy prostaglandin F1α on other biological systems is not directly established. However, insights can be drawn from the actions of closely related 19-hydroxy prostaglandins and the broader eicosanoid family.

Direct studies on the smooth muscle activity of 19(R)-OH PGF1α are not available. However, related compounds in the 19-hydroxy prostaglandin family exhibit clear effects. For instance, 19(R)-Hydroxy prostaglandin E1 (19(R)-OH PGE1) is known to have contractile activity on smooth muscle preparations. medchemexpress.comcaymanchem.comlabchem.com.my It functions as an agonist for the EP1 and EP3 receptor subtypes. caymanchem.com Similarly, Prostaglandin A1 (PGA1) and its related compound, 19-hydroxy PGA1, demonstrate actions on smooth muscle that are qualitatively similar to those of Prostaglandin E1 (PGE1). nih.govnih.gov These compounds, however, show limited activity on gastrointestinal and reproductive smooth muscle but are potent depressors of systemic arterial blood pressure due to a direct dilator action on peripheral vascular beds. nih.govnih.gov In the F-series of prostaglandins, 19(R)-hydroxylation has been associated with a significant loss of receptor-mediated biological activity in some assays. caymanchem.com

Table 2: Smooth Muscle Activity of Related 19-Hydroxy Prostaglandins

| Compound | Receptor Agonism | Observed Effect | Tissue/Model |

| 19(R)-hydroxy PGE1 | EP1, EP3 | Contraction | Guinea Pig Ileum, Chick Ileum |

| 19-hydroxy PGA1 | Not specified | Similar to PGE1 | General Smooth Muscle |

| 19-hydroxy PGA1 | Not specified | Vasodilation | Peripheral Vascular Beds |

The specific role of 19(R)-Hydroxy prostaglandin F1α in the central nervous system (CNS) has not been elucidated. However, the broader family of prostaglandins, which are derived from arachidonic acid, plays significant roles in the CNS. researchgate.net Enzymes such as cyclooxygenases (COX-1 and COX-2), which are critical for prostaglandin synthesis, are expressed in neurons, astrocytes, and microglial cells. researchgate.net

Prostaglandins like PGE2, PGD2, and PGF2α are involved in fundamental CNS processes:

Synaptic Plasticity: PGE2 can facilitate glutamatergic synaptic transmission and potentiate long-term plasticity. researchgate.net

Neuroprotection and Neurodegeneration: Different prostaglandins can have opposing effects. PGD2 and PGE2 may offer neuroprotective effects through certain receptors, while PGE2 and PGF2α can contribute to neurodegeneration through other receptor pathways that increase intracellular calcium concentrations. researchgate.net

The enzyme CYP4F8, a PGH 19-hydroxylase essential for forming 19-hydroxy prostaglandins in seminal fluid, has also been noted in the context of the retina, which is embryologically part of the CNS. nih.govdiva-portal.org This suggests a potential, though unexplored, capacity for the synthesis of 19-hydroxy prostaglandins within or related to the CNS.

Prostaglandins are key mediators in the eicosanoid system, which plays a pivotal role in inflammation and immunity. binasss.sa.crnih.gov These lipid compounds are generated during inflammatory responses and can have both pro-inflammatory and anti-inflammatory effects, depending on the specific prostaglandin, the receptor it binds to, and the cellular context. nih.govresearchgate.net

Pro-inflammatory Actions: Prostaglandins like PGD2, released from mast cells, can mediate the recruitment of Th2 lymphocytes and eosinophils, contributing to allergic inflammation. nih.gov

Anti-inflammatory and Regulatory Actions: Conversely, PGE2 can suppress the effector functions of macrophages and neutrophils and inhibit type-1 immunity (mediated by Th1, CTL, and NK cells). nih.gov It can also promote regulatory T-cell (Treg) responses. nih.gov Prostaglandins such as PGE2 and PGI2 can exert anti-inflammatory effects on neutrophils and other innate immune cells. frontiersin.org

While the specific contribution of 19(R)-Hydroxy prostaglandin F1α to these processes is unknown, as a member of the prostaglandin family, it is intrinsically part of this complex signaling network that modulates the magnitude and direction of immune responses. binasss.sa.cr

Advanced Methodologies for Research and Analysis of 19 R Hydroxy Prostaglandin F1alpha

Spectroscopic Methods for Structural Elucidation

The definitive determination of the molecular structure of 19(R)-Hydroxy prostaglandin (B15479496) F1alpha relies on a combination of powerful spectroscopic techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are principal among these methods, providing complementary information to fully characterize the compound.

Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) has been a valuable tool in the identification of 19-hydroxy F prostaglandins (B1171923) in biological samples, such as human seminal plasma. researchgate.net For analysis, the prostaglandins are typically derivatized to their methyl ester trimethylsilyl (B98337) ethers to increase their volatility for gas chromatography. The mass spectra of these derivatives provide a unique fragmentation pattern that serves as a molecular fingerprint.

While 19-hydroxy F prostaglandins exhibit similar fragmentation pathways, the relative abundances of the resulting ions can vary in a characteristic manner, allowing for the differentiation of isomers. researchgate.net For instance, the mass spectra of 8β-isomers of 19-hydroxy F1alpha show distinct differences from their 8α-counterparts, which is a critical factor for their accurate identification and for setting up selected ion monitoring (SIM) experiments for targeted quantitative analysis. researchgate.net

Key Fragmentation Data for Prostaglandin F Analogs:

| Feature | Description | Significance in Structural Elucidation |

| Molecular Ion Peak | Represents the intact molecule with a single positive charge. | Confirms the molecular weight of the derivatized compound. |

| Characteristic Fragment Ions | Result from the cleavage of specific bonds within the molecule. | Provides information about the presence of functional groups and the overall structure. For example, loss of trimethylsilanol (B90980) (TMSOH) is a common fragmentation. |

| Relative Abundance of Ions | The intensity of each fragment ion peak relative to the most intense peak (base peak). | Helps in distinguishing between different isomers of the prostaglandin. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For 19(R)-Hydroxy prostaglandin F1alpha, ¹H NMR would be used to determine the number of different types of protons, their chemical environments, and their spatial relationships through coupling constants. Key information that would be obtained includes:

Chemical Shifts (δ): The position of each proton signal in the spectrum, which is indicative of its electronic environment. The protons attached to carbons bearing hydroxyl groups and the vinyl protons of the double bond would have characteristic chemical shifts.

Spin-Spin Coupling (J): The interaction between neighboring protons, which provides information on the connectivity of the carbon skeleton and the stereochemistry of the molecule.

Integration: The area under each proton signal, which is proportional to the number of protons it represents.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in the structure would give a distinct signal, and its chemical shift would be indicative of its hybridization and the nature of the atoms attached to it.

In Vitro Enzymatic Assay Development and Optimization

The study of the biosynthesis of this compound necessitates the development of reliable in vitro enzymatic assays. The enzyme responsible for the 19-hydroxylation of prostaglandins is a prostaglandin 19-hydroxylase, which has been characterized as a cytochrome P-450-dependent enzyme. researchgate.netnih.gov

Development of the Enzymatic Assay:

An in vitro assay for prostaglandin 19-hydroxylase activity was developed using microsomal fractions from seminal vesicles, a rich source of this enzyme. researchgate.netnih.gov The assay measures the conversion of a prostaglandin substrate to its 19-hydroxylated product.

The fundamental components of this assay include:

Enzyme Source: Microsomal fraction from tissues known to exhibit prostaglandin 19-hydroxylase activity, such as seminal vesicles. researchgate.netnih.gov

Substrate: A suitable prostaglandin, such as Prostaglandin E1 (PGE1) or Prostaglandin E2 (PGE2), is used as the substrate for the hydroxylation reaction. researchgate.netnih.gov

Cofactor: The reaction is dependent on the presence of NADPH, which provides the reducing equivalents for the cytochrome P-450 catalytic cycle. researchgate.netnih.gov

Buffer System: A buffer is used to maintain a stable pH for optimal enzyme activity.

Detection Method: The product, 19-hydroxyprostaglandin, is extracted and quantified, typically using chromatographic methods coupled with mass spectrometry.

A study characterizing the prostaglandin 19-hydroxylase from monkey seminal vesicles provided key parameters for the assay. The microsomes, in the presence of 1 mM NADPH, were shown to metabolize 0.2 mM PGE1 to 19-hydroxy-PGE1 at a mean rate of 0.26 nmol/min/mg of protein. researchgate.netnih.gov The enzyme exhibited an apparent Km of 40 µM and an apparent Vmax of 0.30 nmol/min/mg of protein for PGE1. researchgate.netnih.gov

Optimization of the Enzymatic Assay:

The optimization of an enzyme assay is a critical step to ensure its sensitivity, accuracy, and reproducibility. nih.gov This involves systematically varying key parameters to find the conditions that yield the highest and most consistent enzyme activity. scielo.brmdpi.com For the prostaglandin 19-hydroxylase assay, the following parameters would be optimized:

Enzyme Concentration: The concentration of the microsomal protein should be in a range where the reaction rate is proportional to the amount of enzyme.

Substrate Concentration: To determine the Michaelis-Menten kinetics (Km and Vmax), the reaction rate is measured at various substrate concentrations. For routine assays, the substrate concentration is typically set at or above the Km value to ensure the enzyme is saturated. nih.gov

Cofactor Concentration: The concentration of NADPH should be optimized to be non-limiting for the reaction. The activity of the prostaglandin E1 19-hydroxylase was found to be reduced to 40% when NADH was substituted for NADPH. researchgate.netnih.gov

pH and Temperature: The activity of the enzyme should be tested over a range of pH values and temperatures to determine the optimal conditions. scielo.brmdpi.com

Incubation Time: The reaction should be allowed to proceed for a period during which the product formation is linear with time.

Parameters for Prostaglandin 19-Hydroxylase In Vitro Assay:

| Parameter | Condition/Value | Rationale |

| Enzyme Source | Microsomes from seminal vesicles | High concentration of prostaglandin 19-hydroxylase. researchgate.netnih.gov |

| Substrate | Prostaglandin E1 (PGE1) | Preferred substrate over PGE2. researchgate.netnih.gov |

| Substrate Concentration | Apparent Km of 40 µM | A starting point for optimization to ensure enzyme saturation. researchgate.netnih.gov |

| Cofactor | NADPH | Essential for cytochrome P-450 activity. researchgate.netnih.gov |

| Cofactor Concentration | 1 mM | Shown to support enzyme activity. researchgate.netnih.gov |

| Inhibitors | Carbon monoxide, Proadifen (SKF 525A) | Confirms the involvement of a cytochrome P-450 enzyme. researchgate.netnih.gov |

By carefully developing and optimizing the in vitro enzymatic assay, researchers can accurately study the kinetics of prostaglandin 19-hydroxylase, investigate the effects of inhibitors, and screen for potential modulators of this compound biosynthesis.

Future Directions and Emerging Research Avenues

Comprehensive Elucidation of Undefined Biological Roles for 19(R)-Hydroxylated Prostaglandins (B1171923)

The biological role of 19(R)-hydroxylated prostaglandins, including 19(R)-OH PGF1α, is not yet well established. caymanchem.comcaymanchem.com These compounds are found in significant concentrations in the semen of certain mammals, particularly primates and marsupials. caymanchem.comcaymanchem.comcaymanchem.com Specifically, 19(R)-OH PGF1α has been identified as an ω-1 hydroxylase metabolite of PGF1α in human and marsupial semen. caymanchem.com However, there are currently no published reports on its specific biological activity. caymanchem.comcaymanchem.com

In contrast to the F-series, where 19(R)-hydroxylation is associated with a significant loss of receptor-mediated biological activity in some assays, 19(R)-hydroxylation in the E-series has been linked to EP2 receptor subtype selectivity. caymanchem.comcaymanchem.com This suggests that the biological functions of 19-hydroxylated prostaglandins may be highly specific to the prostaglandin (B15479496) series and the tissue in which they are present.

Future research should focus on a wide array of potential biological processes. Prostaglandins, in general, are known to play a role in sperm transport, menstruation, parturition, and the control of placental blood flow. physiology.org They are also implicated in central nervous system functions, muscular contractility, and the regulation of cyclic AMP formation. physiology.org Investigating whether 19(R)-OH PGF1α participates in these or other physiological and pathophysiological processes is a critical next step.

Identification and Characterization of Novel Receptors or Binding Partners

The interaction of prostaglandins with specific receptors is fundamental to their biological activity. nih.gov While the receptors for many primary prostaglandins are well-characterized, the specific receptors or binding partners for 19(R)-OH PGF1α remain unknown. caymanchem.comcaymanchem.com It is possible that 19(R)-OH PGF1α interacts with known prostanoid receptors, albeit with different affinity or selectivity compared to its parent compound, PGF1α. Alternatively, it may bind to novel, as-yet-unidentified receptors. nih.gov

The observation that 19(R)-hydroxylation in the F-series can lead to a loss of activity at known receptors suggests that this modification may direct the molecule towards different binding partners. caymanchem.com Future research efforts should employ techniques such as radioligand binding assays, affinity chromatography, and computational docking studies to identify and characterize the specific receptors or binding proteins for 19(R)-OH PGF1α. The identification of these receptors is a crucial step in understanding the downstream signaling pathways and ultimate biological effects of this compound.

Detailed Investigation of Downstream Signaling Cascades Elicited by Specific Prostanoid Receptor Activation

Once the receptors for 19(R)-OH PGF1α are identified, a detailed investigation into the downstream signaling cascades they activate will be essential. Prostanoid receptors are typically G protein-coupled receptors (GPCRs) that trigger a variety of intracellular signaling pathways. nih.gov For example, different EP receptors for PGE2 can lead to increased intracellular calcium, increased or inhibited cyclic adenosine (B11128) monophosphate (cAMP), or activation of the phosphoinositide-3-kinase (PI3K) pathway. researchgate.netfrontiersin.org

Understanding the specific signaling pathways activated by 19(R)-OH PGF1α upon receptor binding is key to deciphering its physiological function. This will involve measuring second messengers like cAMP and intracellular calcium, as well as assessing the activation of downstream protein kinases and transcription factors. Elucidating these signaling cascades will provide a mechanistic link between receptor activation and the ultimate cellular response to 19(R)-OH PGF1α.

Development of Advanced Analytical Techniques and Certified Reference Materials

Accurate and sensitive quantification of 19(R)-OH PGF1α in biological samples is paramount for studying its biosynthesis, metabolism, and biological roles. While methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used for prostaglandin analysis, the development of specific and validated assays for 19(R)-OH PGF1α is necessary. researchgate.netdiva-portal.org The low levels of prostaglandins typically found in biological samples necessitate highly sensitive detection methods. diva-portal.org

Furthermore, the availability of certified reference materials for 19(R)-OH PGF1α is crucial for ensuring the accuracy and comparability of analytical results across different laboratories. novachem.com.auglpbio.com The development of high-throughput analytical techniques, such as MALDI mass spectrometry, could also facilitate larger-scale studies of this and other prostaglandins. scispace.com

Computational Modeling Approaches for Mechanistic Insights into Biosynthesis and Receptor Interactions

Computational modeling has become an invaluable tool for understanding the complex biochemical processes involved in prostaglandin synthesis and receptor binding. tesisenred.netacs.org Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can provide detailed insights into the enzymatic mechanism of prostaglandin biosynthesis by cyclooxygenase (COX) enzymes. acs.org These approaches can be applied to study the specific steps involved in the 19-hydroxylation of PGF1α.

Similarly, computational docking and molecular dynamics simulations can be used to predict and analyze the interactions between 19(R)-OH PGF1α and potential receptor binding sites. acs.org These models can help to identify key amino acid residues involved in binding and provide a structural basis for understanding receptor affinity and selectivity. By integrating computational approaches with experimental data, a more complete and nuanced understanding of the biosynthesis and biological actions of 19(R)-OH PGF1α can be achieved.

Q & A

Basic Research Questions

Q. What are the primary biological roles of 19(R)-Hydroxy Prostaglandin F1α in mammalian systems, and how are these roles experimentally validated?

- Methodological Answer : The compound is detected in primate semen at µg/ml concentrations, suggesting a role in reproductive biology . To validate its function, researchers use in vitro assays (e.g., receptor binding studies) and in vivo models (e.g., seminal fluid analysis in primates). For example, FP receptor activity assays in cat iris sphincter muscle (up to 1 µM) showed no activity, indicating species- or tissue-specific effects . Comparative studies across species (marsupials vs. primates) can clarify evolutionary conservation of its roles .

Q. How is 19(R)-Hydroxy Prostaglandin F1α synthesized, and what are the challenges in achieving stereochemical purity?

- Methodological Answer : Synthesis involves hydroxylation at the C-19 position with R-configuration, often requiring chiral catalysts or enzymatic methods. Challenges include avoiding racemization at C-15 and C-19 during purification. LC-MS and NMR (e.g., , ) are critical for verifying stereochemistry and purity . For large-scale production, column chromatography with chiral stationary phases is recommended .

Q. What analytical methods are most reliable for quantifying 19(R)-Hydroxy Prostaglandin F1α in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Sample preparation involves solid-phase extraction (SPE) to isolate prostaglandins from semen or plasma. Validation parameters (linearity, LOD, LOQ) must adhere to NIH preclinical reporting guidelines . Cross-reactivity with other prostaglandins (e.g., F2α) should be tested using structurally similar analogs .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on the bioactivity of 19(R)-Hydroxy Prostaglandin F1α across receptor subtypes?

- Methodological Answer : Contradictions (e.g., lack of FP receptor activity in cats vs. potential activity in primates) require systematic receptor profiling. Use in silico docking simulations to predict binding affinities, followed by competitive binding assays (e.g., radiolabeled ligand displacement). Include positive controls (e.g., PGF2α for FP receptors) and replicate experiments across cell lines (HEK293 vs. primary cells) .

Q. What strategies optimize the stability of 19(R)-Hydroxy Prostaglandin F1α in aqueous solutions for long-term in vivo studies?

- Methodological Answer : The compound degrades rapidly in aqueous buffers. Use lyophilized storage at -20°C and reconstitute in non-aqueous solvents (e.g., DMSO:Corn oil = 10:90) for intraperitoneal administration . For oral dosing, suspend in 0.5% carboxymethyl cellulose (CMC-Na) to enhance bioavailability. Monitor degradation via HPLC at 210 nm .

Q. How can researchers validate the specificity of antibodies used in ELISA for 19(R)-Hydroxy Prostaglandin F1α?

- Methodological Answer : Cross-reactivity testing against 15(S)-epimers and other prostaglandins (e.g., PGE2) is essential. Perform spike-and-recovery experiments in seminal plasma to assess matrix effects. Use Western blotting with recombinant proteins to confirm antibody-epitope binding . Include a standard curve with ≥8 points and report intra-/inter-assay CVs <15% .

Q. What statistical approaches are recommended for analyzing dose-response relationships in prostaglandin signaling studies?

- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) is used to calculate EC/IC. Account for heteroscedasticity via weighted least squares. For small sample sizes (n < 6), apply non-parametric tests (Mann-Whitney U). Report effect sizes and 95% confidence intervals per NIH guidelines .

Methodological Considerations for Data Interpretation

Q. How do species-specific differences in prostaglandin metabolism impact translational research?

- Answer : Marsupials predominantly synthesize F1α/F2α-type 19(R)-hydroxy prostaglandins, while primates produce PGE-series variants. Researchers must select model organisms (e.g., macaques for human-relevant studies) and validate findings using human tissue samples . Metabolomic profiling (e.g., GC-MS) of seminal plasma can identify species-specific metabolites .

Q. What are the best practices for replicating preclinical studies on prostaglandin signaling pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.